molecular formula C5H12ClNO B1529700 3-Amino-3-methylcyclobutanol hydrochloride CAS No. 1403766-99-3

3-Amino-3-methylcyclobutanol hydrochloride

Cat. No. B1529700
M. Wt: 137.61 g/mol
InChI Key: RTAWFZMTTJCICN-UHFFFAOYSA-N
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Description

3-Amino-3-methylcyclobutanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for 3-Amino-3-methylcyclobutanol hydrochloride is 1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H .


Physical And Chemical Properties Analysis

3-Amino-3-methylcyclobutanol hydrochloride is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

  • Heterocyclic Compound Synthesis A study by Rajkumar et al. (2015) details a method for preparing novel heterocyclic compounds. This involves reactions with 3-oxobutanoates, where 3-oxobutanoates bearing trifluoro or trichloro substituents and trifluoro containing 1,3-diketones facilitate the reaction. This method could potentially utilize compounds similar to 3-Amino-3-methylcyclobutanol hydrochloride in synthesizing heterocyclic compounds without a catalyst (Rajkumar, Suman, & Raju, 2015).

  • Transport Mechanism in Prostate Cancer Cells Okudaira et al. (2011) investigated the transport mechanism of Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in prostate cancer cells. Although this specific compound differs slightly from 3-Amino-3-methylcyclobutanol hydrochloride, the study's focus on amino acid PET tracers offers insight into how similar compounds might behave in cellular environments (Okudaira et al., 2011).

  • Crystal Structure Analysis Sarı et al. (2002) reported on the crystal structure of a compound closely related to 3-Amino-3-methylcyclobutanol hydrochloride. Understanding the crystal structure of such compounds is crucial in medicinal chemistry, particularly for developing new pharmaceuticals (Sarı, Güven, Yilmaz, Cukurovalı, & Aksoy, 2002).

  • Synthesis of Novel Compounds Brand, de Candole, & Brown (2003) developed a novel series of functionalized 3-aminocyclobut-2-en-1-ones, which are structurally similar to 3-Amino-3-methylcyclobutanol hydrochloride. These compounds showed potential as VLA-4 antagonists, indicating their potential in medical research (Brand, de Candole, & Brown, 2003).

  • NMDA Receptor Antagonist Activity Gaoni et al. (1994) synthesized a range of 3-substituted 1-aminocyclobutane-1-carboxylic acids, demonstrating potent antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites. While not directly studying 3-Amino-3-methylcyclobutanol hydrochloride, this research provides insight into the potential neurological applications of similar compounds (Gaoni, Chapman, Parvez, Pook, Jane, & Watkins, 1994).

  • Synthesis of Cyclobutanoid Structures Coldham, Watson, Adams, & Martin (2011) described a method for synthesizing the core ring system of yuzurimine-type natural products, which are structurally related to 3-Amino-3-methylcyclobutanol hydrochloride. Such methods are essential for developing complex organic compounds for pharmaceutical use (Coldham, Watson, Adams, & Martin, 2011).

  • Photocyclization of Alpha-Amido Alkylaryl Ketones Griesbeck & Heckroth (2002) explored the photocyclization of alpha-amido alkylaryl ketones, leading to the formation of N-acylated 2-aminocyclobutanols. This type of chemical reaction could be relevant for derivatives of 3-Amino-3-methylcyclobutanol hydrochloride (Griesbeck & Heckroth, 2002).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .

properties

IUPAC Name

3-amino-3-methylcyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAWFZMTTJCICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-methylcyclobutanol hydrochloride

CAS RN

1403766-64-2, 1403766-99-3, 1403767-32-7
Record name Cyclobutanol, 3-amino-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3-Amino-3-methylcyclobutanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-Amino-3-methylcyclobutanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-amino-3-methylcyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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